5-(Phenylsulfanyl)pent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Phenylsulfanyl)pent-4-en-1-ol is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a phenylsulfanyl group attached to a pent-4-en-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfanyl)pent-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of pent-4-en-1-ol with phenylsulfenyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds under mild conditions and results in the formation of the desired product with good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(Phenylsulfanyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the phenylsulfanyl group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Phenylsulfanyl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Phenylsulfanyl)pent-4-en-1-ol involves its interaction with molecular targets through its phenylsulfanyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Pent-4-en-1-ol: A simple unsaturated alcohol with similar structural features but lacking the phenylsulfanyl group.
Phenylsulfanyl derivatives: Compounds with phenylsulfanyl groups attached to different backbones, such as phenylsulfanylethanol and phenylsulfanylbutanol.
Uniqueness
5-(Phenylsulfanyl)pent-4-en-1-ol is unique due to the presence of both an unsaturated alcohol and a phenylsulfanyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
144482-35-9 |
---|---|
Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
5-phenylsulfanylpent-4-en-1-ol |
InChI |
InChI=1S/C11H14OS/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,6-8,10,12H,2,5,9H2 |
InChI Key |
PJZRNXUYKKIAOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC=CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.